Squamostolide
CAS No.:
Cat. No.: VC1883034
Molecular Formula: C22H36O5
Molecular Weight: 380.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H36O5 |
|---|---|
| Molecular Weight | 380.5 g/mol |
| IUPAC Name | (2S)-4-[(13R)-13-hydroxy-13-[(2R)-5-oxooxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one |
| Standard InChI | InChI=1S/C22H36O5/c1-17-16-18(22(25)26-17)12-10-8-6-4-2-3-5-7-9-11-13-19(23)20-14-15-21(24)27-20/h16-17,19-20,23H,2-15H2,1H3/t17-,19+,20+/m0/s1 |
| Standard InChI Key | RSLZRPNJKAWWIP-DFQSSKMNSA-N |
| Isomeric SMILES | C[C@H]1C=C(C(=O)O1)CCCCCCCCCCCC[C@H]([C@H]2CCC(=O)O2)O |
| Canonical SMILES | CC1C=C(C(=O)O1)CCCCCCCCCCCCC(C2CCC(=O)O2)O |
Introduction
Chemical Structure and Properties
Structural Characteristics
Squamostolide possesses a complex molecular structure with specific stereochemistry that contributes to its biological activity. It contains a γ-lactone ring and a tetrahydrofuran ring connected by a long aliphatic chain . The molecule has three defined stereogenic centers that are critical for its biological activity . The structural configuration of squamostolide includes (2S)-4-[(13R)-13-hydroxy-13-[(2R)-5-oxooxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one according to IUPAC nomenclature .
Physical and Chemical Properties
Squamostolide exhibits specific physicochemical properties that influence its biological behavior and potential pharmaceutical applications. Table 1 summarizes the key physical and chemical properties of squamostolide.
Table 1: Physical and Chemical Properties of Squamostolide
The compound's relatively high lipophilicity (XLogP3-AA = 5.9) suggests good membrane permeability, which may contribute to its cellular uptake and biological activity . The presence of hydrogen bond donors and acceptors enables the molecule to interact with biological targets through hydrogen bonding, potentially enhancing its binding affinity to specific proteins.
Mechanism of Action and Biological Activities
Mechanism of Action
Annonaceous acetogenins, including squamostolide, primarily exert their biological effects through inhibition of the mitochondrial respiratory chain, specifically targeting Complex I (NADH:ubiquinone oxidoreductase). This inhibition disrupts electron transport and ATP production, leading to energy depletion in cells. Cancer cells, which typically have higher energy demands than normal cells, are particularly susceptible to this mechanism of action.
The inhibition of the mitochondrial respiratory chain by squamostolide ultimately triggers cell apoptosis (programmed cell death), providing a selective mechanism that preferentially targets cancer cells without causing significant inflammation. This selective toxicity makes squamostolide and related compounds potentially valuable as anticancer agents.
Anticancer Properties
Research has demonstrated that squamostolide and its analogs exhibit significant anticancer activities against various human cancer cell lines . In a comprehensive study, squamostolide derivatives were tested against a panel of 60 human cancer cell lines, with one particular analog showing exceptional cytotoxicity . Flow cytometric analysis revealed that this compound induced G2/M phase arrest in the cell cycle and demonstrated apoptotic effects, albeit weak ones .
The cytotoxic potency of squamostolide and its derivatives appears to be influenced by their structural features, with certain modifications enhancing their anticancer activity. The ability to induce cell cycle arrest at the G2/M phase suggests that these compounds may interfere with microtubule dynamics or other aspects of cell division, complementing their primary mechanism of action through mitochondrial inhibition.
Structure-Activity Relationships
Studies on squamostolide and related analogs have provided insights into structure-activity relationships that influence their biological potency. Although the search results don't provide detailed information specifically about squamostolide's structure-activity relationships, research on related Annonaceous acetogenins suggests that the stereochemistry of the molecule, particularly at the lactone and tetrahydrofuran rings, significantly impacts biological activity.
The long aliphatic chain in squamostolide likely contributes to its lipophilicity and membrane interactions, while the functional groups at specific positions modulate its binding to biological targets. Further research on structure-activity relationships could guide the development of more potent and selective analogs with enhanced therapeutic potential.
Synthesis and Derivatives
Synthetic Approaches
Researchers have developed methods for the synthesis of squamostolide and its analogs to facilitate their biological evaluation . Although the search results don't provide detailed synthetic routes specifically for squamostolide, they mention that squamostolide and related compounds have been synthesized for biological testing .
The synthesis of complex natural products like squamostolide typically involves multiple steps, including stereoselective reactions to establish the correct configuration at the stereogenic centers. Strategies such as olefin metathesis, as mentioned in related synthetic studies, may be relevant to squamostolide synthesis . For instance, one approach mentioned in the search results involves a site-selective cross metathesis and a highly diastereoselective extended tethered RCM (Ring-Closing Metathesis) to furnish a (Z,E)-configured dienyl carboxylic acid, which could be applicable to the synthesis of related macrocyclic compounds .
Future Perspectives
Research Challenges and Opportunities
Despite the promising biological activities of squamostolide, several challenges need to be addressed before its therapeutic potential can be fully realized. These include improving synthetic efficiency to enable large-scale production, enhancing pharmacokinetic properties for better bioavailability, and mitigating potential toxicity concerns.
Opportunities for future research include the development of more potent and selective analogs through medicinal chemistry approaches, detailed investigations of pharmacokinetics and toxicology, and exploration of potential synergistic effects with established therapies. Advanced techniques such as structure-based drug design, guided by the binding interactions of squamostolide with its biological targets, could facilitate the development of optimized derivatives with enhanced therapeutic properties.
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